molecular formula C19H19ClFN3O B4185875 N-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE

N-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE

Cat. No.: B4185875
M. Wt: 359.8 g/mol
InChI Key: OAIMFXRIXOLMJP-UHFFFAOYSA-N
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Description

N-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE is a complex organic compound that features a benzimidazole core substituted with a 2-chloro-6-fluorobenzyl group and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, altering its electronic properties.

    Hydrolysis: The amide bond in the butanamide moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products with different substituents replacing chlorine or fluorine.

    Oxidation: Oxidized forms of the benzimidazole core.

    Reduction: Reduced forms of the benzimidazole core.

    Hydrolysis: Carboxylic acids and amines from the breakdown of the amide bond.

Scientific Research Applications

N-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that interact with the benzimidazole core.

    Pathways Involved: Modulation of signaling pathways related to cell growth and apoptosis, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-6-fluorobenzyl)-1H-benzimidazole
  • 2-chloro-6-fluorobenzyl chloride
  • Benzimidazole derivatives

Uniqueness

N-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE is unique due to its specific combination of a benzimidazole core with a 2-chloro-6-fluorobenzyl group and a butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O/c1-2-6-19(25)22-11-18-23-16-9-3-4-10-17(16)24(18)12-13-14(20)7-5-8-15(13)21/h3-5,7-10H,2,6,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIMFXRIXOLMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE
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N-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE
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N-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE
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N-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE
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N-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE
Reactant of Route 6
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N-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE

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